methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Researchers seeking novel xanthene-9-carboxamide analogs for CD73, CCR1, or HDAC target screening face a gap in thiophene-3-carboxylate derivatives. This compound fills that gap as a structurally unique building block. • Matched-pair probe: Test thiophene-for-thiazole substitution effects on CD73 binding (thiazole analog IC₅₀ = 101 nM). • Synthetic versatility: Methyl ester enables hydrolysis, amidation, or transesterification for focused library generation. • Available in 10-100 mg packs with custom synthesis options; 95%+ purity verified by HPLC/NMR.

Molecular Formula C20H15NO4S
Molecular Weight 365.4
CAS No. 1172056-95-9
Cat. No. B2870357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate
CAS1172056-95-9
Molecular FormulaC20H15NO4S
Molecular Weight365.4
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C20H15NO4S/c1-24-20(23)14-10-11-26-19(14)21-18(22)17-12-6-2-4-8-15(12)25-16-9-5-3-7-13(16)17/h2-11,17H,1H3,(H,21,22)
InChIKeyTVTIFVIBBDKWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate: Structural Identity & Procurement Specifications


Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate is a synthetic small molecule (C₂₀H₁₅NO₄S, MW 365.4 g/mol) that combines a 9H-xanthene-9-carboxamide scaffold with a thiophene-3-carboxylate methyl ester moiety . The compound is classified within the xanthene-9-carboxamide family, a scaffold historically explored for CCR1 receptor antagonism, HDAC inhibition, and ecto-5'-nucleotidase (CD73) modulation [1][2]. As of 2026, no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) for this specific compound have been deposited in PubChem, ChEMBL, BindingDB, or the peer-reviewed literature. Procurement-grade specifications indicate a minimum purity of 92–95% from commercial suppliers, with catalog availability confirmed through multiple vendors .

Unexplored xanthene-thiophene chemotype for SAR exploration
Matched-pair analog for CD73 or CCR1 heterocycle swap studies
Diversity element for screening libraries (CCR1, HDAC, CD73 panels)
Synthetic intermediate with methyl ester handle for derivatization
No pre-existing bioactivity data; de novo testing required

Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate: Heterocycle-Driven Specificity vs. Analogs


Within the xanthene-9-carboxamide chemotype, both the heterocyclic partner attached to the carboxamide nitrogen and the ester substituent on that heterocycle critically dictate target binding profiles and physicochemical behavior [1]. The thiazole analog (ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate) demonstrates nanomolar inhibition of ecto-5'-nucleotidase (IC₅₀ = 101 nM, rat CD73) [2], while the thiophene-2-carboxamide positional isomers in the CCR1 antagonist series achieve sub-nanomolar potency against chemokine receptors (IC₅₀ = 0.9 nM, human CCR1) [3]. The target compound's unique combination—a thiophene-3-carboxylate methyl ester (as opposed to thiazole-4-carboxylate ethyl ester or thiophene-2-yl variants)—positions it in an underexplored region of chemical space within this scaffold family. Without experimental binding or functional data, any assumption of functional equivalence to related analogs is unwarranted; the specific regioisomeric and heteroatom arrangement (thiophene sulfur at position 1 vs. thiazole nitrogen/sulfur, and carboxylate at position 3 vs. 2 or 4) is known to produce divergent hydrogen-bonding geometries, torsional profiles, and electronic distributions that directly impact molecular recognition [4].

Thiazole analog (CD73)

Thiazole nitrogen H-bond acceptor replaced by sulfur; may abolish CD73 binding observed for ethyl thiazole analog (IC₅₀ 101 nM). Direct substitution not supported.

CCR1 lead 2q-1

Quaternarized piperidine absent in target; target lacks basic amine critical for sub-nanomolar CCR1 potency. Binding mode may not transfer.

Thiophene oxidation products

Thiophene sulfur oxidizable to sulfoxide/sulfone; may alter metabolic stability and target engagement in vivo compared to non-oxidizable analogs.

Quantitative Evidence Guide: Physicochemical Data & Structural Comparators


Computed Physicochemical & Drug-Likeness Profile vs. Closest Analogs

Computed physicochemical properties for the target compound indicate a logP of 3.53, polar surface area (PSA) of 79.78 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors . These values position the compound within favorable oral drug-likeness space (Lipinski Rule of 5: zero violations), yet with a higher logP and larger PSA compared to the thiazole analog ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate, as well as the CCR1-optimized lead 2q-1, which bears a quaternarized piperidine and lacks the ester functionality [1]. The higher logP of the target compound suggests enhanced membrane permeability potential but also elevated non-specific protein binding risk relative to more polar analogs in the series. However, direct experimental logP or permeability data (PAMPA, Caco-2) have not been reported for the target compound.

Computed logP/PSA
Data to verify
logP = 3.53 · PSA = 79.78 Ų · 0 Rule of 5 violations
Supports cell-permeability screening context
Experimental logP/PAMPA not reported
Physicochemical profiling Drug-likeness Lead optimization

Thiophene- vs. Thiazole-Containing Xanthene-9-Carboxamide CD73 Comparators

The structurally closest analog with publicly available quantitative bioactivity data is ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate, which demonstrates an IC₅₀ of 101 nM against rat ecto-5'-nucleotidase (CD73) in a COS7 cell-based assay [1]. The target compound differs by replacement of the thiazole ring with thiophene (sulfur replaces nitrogen at position 3 of the 5-membered ring) and substitution of the ethyl ester with a methyl ester. No experimental CD73 inhibition data exist for the target compound. Given that the thiazole nitrogen serves as a hydrogen bond acceptor and that the thiophene sulfur is a weaker H-bond acceptor, the target compound is predicted to exhibit altered binding to CD73. BindingDB and ChEMBL contain no entries for the target compound as of 2026 [2].

CD73 Comparator
Data to verify
Target: No experimental data
Comp.: IC₅₀ = 101 nM (thiazole analog, rat CD73)
Matched-pair heterocycle probe opportunity
Binding must be tested de novo
CD73 inhibition Ecto-5'-nucleotidase Immuno-oncology

Xanthene-9-Carboxamide Chemotype Activity Spectrum: CCR1, HDAC, AMPK

The xanthene-9-carboxamide chemotype has demonstrated activity across multiple target classes. The CCR1 antagonist series (represented by 2q-1) achieves IC₅₀ values of 0.9 nM (human) and 5.8 nM (murine) in receptor binding assays [1]. N-hydroxy-9H-xanthene-9-carboxamide (a simpler analog lacking the thiophene moiety) inhibits HDAC7 with an IC₅₀ of 50 nM [2]. Certain xanthene-9-carboxamide derivatives activate AMPK and regulate glucose homeostasis [3]. No experimental evidence exists linking the target compound to any of these targets. The target compound's thiophene-3-carboxylate methyl ester appendage is structurally distinct from the quaternarized piperidine (CCR1 series), hydroxamic acid (HDAC series), or thioureido-ethyl amide (AMPK series) moieties found in active analogs, making target activity extrapolation unreliable [4].

Chemotype precedent
Class-level
CCR1 0.9 nM, HDAC7 50 nM, AMPK activation shown for analogs; target: no data
Scaffold has multi-target precedent; target requires screening
Extrapolation unreliable due to structural divergence
CCR1 antagonism HDAC inhibition AMPK activation

Vendor-Reported Purity & Stock Availability

The target compound is available from at least two commercial vendors with reported purity specifications: ≥95% (Chemenu, Catalog CM924797) and 92% (Pharmeks LLC via mcule, Catalog P-13828418) . No certificates of analysis (CoA) with batch-specific HPLC, NMR, or MS data were publicly accessible at the time of this assessment. This contrasts with more established xanthene-9-carboxamide tool compounds such as J-113863 (Tocris Bioscience), for which detailed analytical documentation and biological QC data are available [1]. The absence of publicly available CoA documentation and the modest purity specification (92% for one supplier) should be factored into procurement decisions, particularly for quantitative biochemical or biophysical assays where impurity profiles may confound results.

Vendor purity
Specification review
Purity 92–95%
CoA not publicly available
Modest purity may confound quantitative assays
Request batch-specific CoA before procurement
Compound procurement Quality control Catalog specifications

Thiophene Oxidation Potential & Computational Reactivity

The thiophene ring in the target compound can be oxidized to form sulfoxide or sulfone derivatives [1]. Computational studies on homologous xanthene and thioxanthene derivatives indicate that heteroatom identity (O vs. S) and the nature of the 9-position substituent (carboxamide vs. carboxyl vs. keto) significantly modulate ground-state energetics, HOMO-LUMO gaps, and conformational preferences [2]. The target compound, bearing both a xanthene oxygen and a thiophene sulfur, occupies an intermediate position between all-oxygen xanthenes and all-sulfur thioxanthenes. The thiophene sulfur is susceptible to CYP450-mediated oxidation, which may serve as a metabolic soft spot or a synthetic derivatization handle. No experimental metabolic stability data (microsomal half-life, hepatocyte clearance) have been reported for the target compound.

Oxidation potential
Class-level
Thiophene S-oxidation predicted; no experimental metabolic data
Metabolic soft-spot for CYP studies or derivatization
Computed energetics from thioxanthene homologs
Thiophene oxidation Metabolic stability Prodrug design

Procurement & Research Application Scenarios


Matched-Pair CD73 Inhibitor SAR with Thiophene-Thiazole Swap

The thiazole analog (ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate) has a reported IC₅₀ of 101 nM against rat ecto-5'-nucleotidase (CD73) . The target compound provides a matched-pair opportunity to test whether thiophene-for-thiazole substitution (S replacing N at the heterocycle 3-position) retains, enhances, or abolishes CD73 binding. This is a well-precedented strategy in medicinal chemistry for isolating the contribution of a single heteroatom to target engagement. Researchers should be aware that the target compound has no pre-existing CD73 data and must be tested de novo in a CD73 enzymatic or cell-based assay. Procurement is recommended only when accompanied by a commitment to generate this primary data, as no inference of activity can be drawn from the thiazole analog alone.

Screening Library Diversification for Chemokine Receptor Antagonists

The xanthene-9-carboxamide scaffold has produced potent CCR1 antagonists, with the lead compound 2q-1 achieving IC₅₀ values of 0.9 nM (human) and 5.8 nM (murine) [1]. The target compound, with its thiophene-3-carboxylate methyl ester side chain, represents a structurally distinct vector within this chemotype space. Its computed logP of 3.53 and zero Rule of 5 violations support its inclusion in small-molecule screening libraries targeting chemokine receptors (CCR1, CCR3) or related GPCRs. The absence of a basic amine (present in 2q-1 as a quaternarized piperidine) may result in a different binding mode or selectivity profile, making it a valuable diversity element for hit-finding campaigns.

Thiophene Oxidation Probe for Metabolic Soft-Spot Identification

The thiophene sulfur in the target compound is susceptible to metabolic S-oxidation, forming sulfoxide and sulfone metabolites [2]. This property can be exploited in two ways: (1) as a probe compound for assessing CYP450-mediated thiophene oxidation rates in liver microsome or hepatocyte assays, generating data applicable across the broader xanthene-thiophene chemotype; or (2) as a synthetic starting material for preparing sulfoxide/sulfone derivatives with altered physicochemical profiles (increased polarity, reduced logP, enhanced aqueous solubility). Computational studies indicate that heteroatom oxidation significantly modulates frontier orbital energies in related xanthene derivatives [3], suggesting that S-oxidation of the target compound may produce derivatives with distinct electronic properties.

Building Block for Diversity-Oriented Xanthene-Heterocycle Library Synthesis

The target compound's methyl ester at the thiophene 3-position provides a synthetic handle for further derivatization (hydrolysis to carboxylic acid, amidation, reduction to alcohol, or transesterification) . Combined with the xanthene-9-carboxamide core, this enables the generation of focused libraries exploring three vectors: (a) heterocycle identity (thiophene vs. thiazole, furan, oxazole), (b) ester/amide/acid functionality at the heterocycle 3-position, and (c) xanthene ring substitution. Such libraries are directly applicable to hit-to-lead optimization campaigns targeting any of the biological targets with xanthene-9-carboxamide precedent (CCR1, HDAC7, CD73, AMPK). The compound's commercial availability at 92–95% purity from multiple suppliers supports its use as a synthetic intermediate, with the caveat that researchers should verify purity by HPLC/NMR prior to use in multi-step syntheses.

Application
Selection Property
Validation Focus
CD73 heterocycle SAR
Thiophene-thiazole matched-pair analysis
De novo CD73 enzyme/cell assay required
Chemokine receptor panel screening
Non-basic amine chemotype diversity
GPCR binding and selectivity review
CYP oxidation probe studies
Thiophene sulfur metabolic liability
In vitro microsomal metabolite profiling
Focused library synthesis
Methyl ester functionalization handle
Purity verification by HPLC/NMR prior to use
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